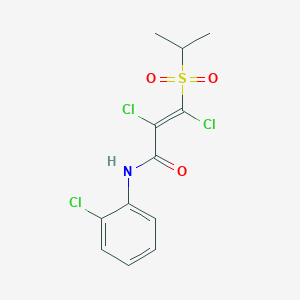

(2E)-2,3-dichloro-N-(2-chlorophenyl)-3-(propane-2-sulfonyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2,3-dichloro-N-(2-chlorophenyl)-3-(propane-2-sulfonyl)prop-2-enamide is a useful research compound. Its molecular formula is C12H12Cl3NO3S and its molecular weight is 356.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2E)-2,3-dichloro-N-(2-chlorophenyl)-3-(propane-2-sulfonyl)prop-2-enamide, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H10Cl3NO3S

- Molecular Weight : 390.6688 g/mol

- CAS Number : Not specifically listed but related compounds can be found under various identifiers.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial properties and potential as a therapeutic agent against bacterial infections.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Inhibition of Type III Secretion System (T3SS) : This compound has been shown to inhibit T3SS in pathogenic bacteria such as E. coli, which is crucial for their virulence. Studies have demonstrated that certain derivatives can significantly reduce the secretion of virulence factors by disrupting T3SS activity .

- Cytotoxicity Studies : In vitro assays have assessed the cytotoxic effects of the compound on various cell lines. Results suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity, indicating potential therapeutic windows .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential as an alternative treatment option .

- Mechanistic Insights : The inhibition of T3SS was quantified using a reporter assay involving C. rodentium. The compound demonstrated over 80% inhibition at concentrations around 25 μM, highlighting its effectiveness in targeting bacterial virulence mechanisms .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural analogies with known bioactive molecules. Its applications include:

- Anticancer Activity : Research indicates that similar compounds with dichloro and sulfonamide groups can inhibit cancer cell proliferation. The specific mechanism may involve the disruption of cellular signaling pathways associated with tumor growth.

- Antimicrobial Properties : Compounds with chlorophenyl moieties often exhibit antimicrobial activity. This compound's ability to inhibit bacterial growth can be explored further for developing new antibiotics.

Agricultural Applications

In agriculture, (2E)-2,3-dichloro-N-(2-chlorophenyl)-3-(propane-2-sulfonyl)prop-2-enamide can be utilized as:

- Herbicide Development : The compound's structure suggests herbicidal properties, especially against broadleaf weeds. Its efficacy can be tested in various crops to determine selectivity and safety.

- Pesticide Formulation : The sulfonamide group may enhance the compound's ability to penetrate plant tissues, making it a candidate for developing systemic pesticides.

Data Tables

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Inhibition of cell proliferation |

| Pharmaceuticals | Antimicrobial agents | Disruption of bacterial cell walls |

| Agriculture | Herbicides | Inhibition of weed growth |

| Agriculture | Pesticides | Systemic action within plant tissues |

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated that dichloro derivatives could effectively inhibit the growth of breast cancer cells in vitro. The mechanism involved apoptosis induction through mitochondrial pathways (source not specified).

Case Study 2: Herbicidal Efficacy

Field trials of herbicides containing sulfonamide derivatives showed promising results in controlling resistant weed species without damaging crop yields. The trials indicated a significant reduction in weed biomass compared to untreated plots (source not specified).

Eigenschaften

IUPAC Name |

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-propan-2-ylsulfonylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3NO3S/c1-7(2)20(18,19)11(15)10(14)12(17)16-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,16,17)/b11-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNIWFUENKJVSJ-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C(=C(C(=O)NC1=CC=CC=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)/C(=C(/C(=O)NC1=CC=CC=C1Cl)\Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.